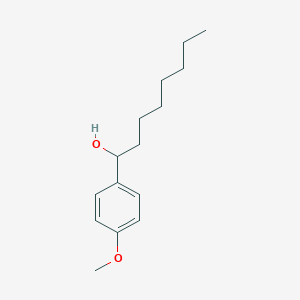
1-(4-Methoxyphenyl)octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)octan-1-ol is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)octan-1-ol can be synthesized through several methods. One common approach involves the methylation of phenolic lipids, followed by hydroxylation and oxidation reactions. For instance, the methylation of cardanol methyl ether, followed by hydroxylation with performic acid and oxidation with periodic acid, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Performic acid and periodic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)octanoic acid.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)octan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its pharmacological effects and potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)octan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by neutralizing free radicals and preventing oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)octan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)octan-1-ol: Similar structure but with the methoxy group in a different position.
4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different overall structure and pharmacological profile.
Uniqueness: this compound is unique due to its specific combination of a methoxyphenyl group and an octanol chain, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C15H24O2 |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)octan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12,15-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
JMNWCIKIRDIJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
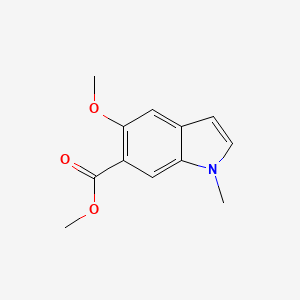

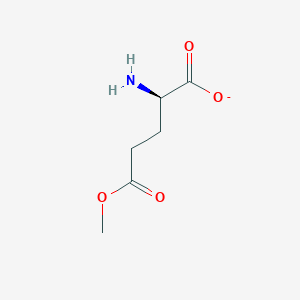

![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
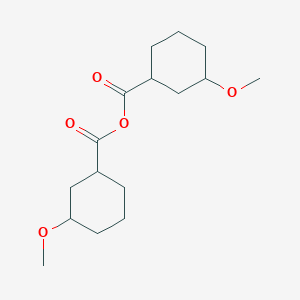

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

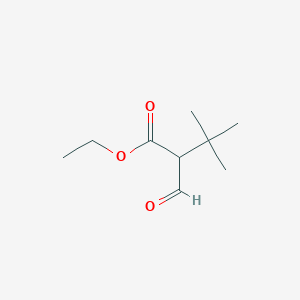
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
